molecular formula C17H13NO4 B5805172 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B5805172
M. Wt: 295.29 g/mol
InChI Key: QXQRWKQVBVSIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of isoindolinecarboxylic acids and has been found to exhibit a broad range of biological activities.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been found to exhibit a broad range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its broad range of biological activities. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions that could be explored in the study of 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One potential direction is the development of new drugs based on this compound. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves the reaction of 2,4-dimethylbenzaldehyde with malonic acid in the presence of sulfuric acid. The resulting intermediate is then subjected to a series of reactions, including cyclization and decarboxylation, to yield the final product.

Scientific Research Applications

2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a broad range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQRWKQVBVSIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

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